molecular formula C11H10FNO2 B13881878 3-Fluoro-1,2-dimethylindole-4-carboxylic acid

3-Fluoro-1,2-dimethylindole-4-carboxylic acid

Cat. No.: B13881878
M. Wt: 207.20 g/mol
InChI Key: MVKYVYRDJUUFCP-UHFFFAOYSA-N
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Description

3-Fluoro-1,2-dimethylindole-4-carboxylic acid is a synthetic organic compound belonging to the indole family. Indoles are significant heterocyclic compounds found in many natural products and pharmaceuticals. This particular compound features a fluorine atom at the 3-position, methyl groups at the 1- and 2-positions, and a carboxylic acid group at the 4-position, making it a unique and versatile molecule in organic chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Fluoro-1,2-dimethylindole-4-carboxylic acid typically involves multi-step organic reactions. One common method is the Fischer indole synthesis, which involves the reaction of aryl hydrazines with ketones under acidic conditions to form the indole core .

Industrial Production Methods: Industrial production of this compound may involve optimized versions of the laboratory synthesis methods, focusing on yield, purity, and cost-effectiveness. Continuous flow reactors and automated synthesis platforms can be employed to scale up the production while maintaining consistency and efficiency .

Chemical Reactions Analysis

Types of Reactions: 3-Fluoro-1,2-dimethylindole-4-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products depend on the specific reaction conditions and reagents used. For example, oxidation may yield quinones, while substitution reactions can introduce various functional groups into the indole ring .

Scientific Research Applications

3-Fluoro-1,2-dimethylindole-4-carboxylic acid has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 3-Fluoro-1,2-dimethylindole-4-carboxylic acid involves its interaction with specific molecular targets and pathways. The fluorine atom enhances the compound’s ability to form strong hydrogen bonds and interact with biological targets. The indole ring can engage in π-π stacking interactions with aromatic amino acids in proteins, influencing their function and activity .

Comparison with Similar Compounds

Uniqueness: 3-Fluoro-1,2-dimethylindole-4-carboxylic acid stands out due to its unique combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of the fluorine atom enhances its stability and interaction with biological targets, while the methyl and carboxylic acid groups provide additional sites for chemical modification and functionalization .

Properties

Molecular Formula

C11H10FNO2

Molecular Weight

207.20 g/mol

IUPAC Name

3-fluoro-1,2-dimethylindole-4-carboxylic acid

InChI

InChI=1S/C11H10FNO2/c1-6-10(12)9-7(11(14)15)4-3-5-8(9)13(6)2/h3-5H,1-2H3,(H,14,15)

InChI Key

MVKYVYRDJUUFCP-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C2=C(C=CC=C2N1C)C(=O)O)F

Origin of Product

United States

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